![molecular formula C7H5BrCl2 B1409105 4-Bromo-2,5-dichlorotoluene CAS No. 1807208-46-3](/img/structure/B1409105.png)
4-Bromo-2,5-dichlorotoluene
Overview
Description
4-Bromo-2,5-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,5-dichlorotoluene can be synthesized through a bromination reaction of 2,5-dichlorotoluene. The process involves mixing 2,5-dichlorotoluene with a bromination reagent, a catalyst, and a solvent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include 4-bromo-2,5-dichlorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
4-Bromo-2,5-dichlorotoluene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorotoluene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative transformation to form carboxylic acids or other oxidized products .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dichlorotoluene: Similar structure but with chlorine atoms at different positions.
4-Bromo-2-chlorotoluene: Contains only one chlorine atom.
Uniqueness
4-Bromo-2,5-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research .
Biological Activity
4-Bromo-2,5-dichlorotoluene is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine and chlorine substitutions on a toluene backbone, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in drug development.
Chemical Structure and Properties
This compound (C₇H₅BrCl₂) is characterized by the following structural features:
- Bromine (Br) at the 4-position
- Chlorine (Cl) at the 2- and 5-positions
This substitution pattern influences its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to molecular targets, potentially affecting metabolic pathways.
Toxicological Profile
The toxicity of this compound has been assessed in several studies:
- Skin Irritation : Exposure can lead to skin irritation (H315), necessitating careful handling in laboratory settings.
- Eye Irritation : It is classified as a serious eye irritant (H319).
- Respiratory Effects : Inhalation exposure may cause respiratory irritation (H335) .
These findings underscore the need for appropriate safety measures when working with this compound.
In Vitro Studies
In vitro studies have explored the interactions of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and can influence the bioavailability of concurrent medications. Preliminary findings suggest that this compound may inhibit specific cytochrome P450 isoforms, which could have implications for drug-drug interactions in therapeutic contexts .
Case Studies
- Drug Development : Research has investigated the potential of this compound as a building block for pharmaceuticals. Its unique chemical properties make it a candidate for synthesizing more complex organic compounds used in medicinal chemistry .
- Environmental Impact : Studies have also focused on the environmental implications of using compounds like this compound in industrial applications. Its persistence and potential toxicity raise concerns regarding ecological safety .
Applications
The compound's biological activity extends to various applications:
- Insecticides : It serves as an intermediate in the synthesis of insecticidal and acaricidal agents .
- Pharmaceuticals : Its potential use in drug development is being explored due to its interactions with biological systems .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity compared to structurally similar compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
This compound | C₇H₅BrCl₂ | Potential inhibitor of cytochrome P450 enzymes |
3-Bromo-2,4-dichlorotoluene | C₇H₅BrCl₂ | Known for skin and eye irritation |
2-Bromo-4,6-dichlorotoluene | C₇H₅BrCl₂ | Investigated for reactivity in organic synthesis |
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARIGZDFQSITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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